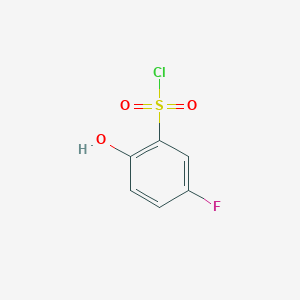

5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

5-fluoro-2-hydroxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO3S/c7-12(10,11)6-3-4(8)1-2-5(6)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTGHCYXJUBHHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)S(=O)(=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 5-fluoro-2-hydroxybenzene. One common method includes the reaction of 5-fluoro-2-hydroxybenzene with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

C6H4F(OH)+HSO3Cl→C6H4ClFO3S+H2O

Industrial Production Methods

In industrial settings, the production of 5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, tetrahydrofuran, acetonitrile

Catalysts: Palladium catalysts for coupling reactions

Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Major Products

Sulfonamides: Formed by reaction with amines

Sulfonate Esters: Formed by reaction with alcohols

Sulfonothioates: Formed by reaction with thiols

Biaryl Compounds: Formed by coupling reactions with boronic acids

Scientific Research Applications

Synthesis and Reactivity

5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride is synthesized through various methods that typically involve the chlorination of sulfonic acids or their derivatives. The synthesis routes are designed to optimize yield while minimizing hazardous by-products. For example, the synthesis often includes steps that avoid diazotization reactions, which can introduce genotoxic impurities, thereby enhancing safety during production .

Antitumor Activity

One of the primary applications of 5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride is in the development of antitumor agents. Research has demonstrated that compounds derived from this sulfonyl chloride exhibit significant inhibitory activity against ribonucleotide reductase, an enzyme critical for DNA synthesis in cancer cells. This property makes it a valuable intermediate in synthesizing sulfonamide compounds that serve as potential anticancer drugs .

Inhibitors of Embryonic Ectoderm Development

Recent studies have identified derivatives of 5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride as effective inhibitors of embryonic ectoderm development (EED), which is a novel target in cancer therapy. These compounds have shown promising results in preclinical models, exhibiting high potency and selectivity against EED . The fluorine substituent enhances binding affinity, making these derivatives notable candidates for further development.

Case Study 1: Synthesis of Antitumor Sulfonamides

A study focused on synthesizing a series of sulfonamide compounds utilizing 5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride as a key intermediate. The resulting compounds demonstrated effective inhibition of ribonucleotide reductase with IC50 values indicating strong potential for antitumor activity. The study highlighted the efficiency of the synthetic route and the favorable safety profile of the intermediates used .

Case Study 2: Development of EED Inhibitors

In another research effort, derivatives of 5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride were evaluated for their ability to inhibit EED function. The synthesized compounds displayed IC50 values as low as 12 nM against KARPAS422 cell lines, showcasing their potential as therapeutic agents in oncology . This study emphasizes the role of structural modifications on the pharmacological properties of sulfonamide derivatives.

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride

- CAS No.: 1261454-22-1

- Molecular Formula : C₆H₄ClFO₃S

- Molecular Weight : 210.61 g/mol .

Structural Features :

This compound consists of a benzene ring substituted with a hydroxyl (-OH) group at position 2, a fluorine atom at position 5, and a sulfonyl chloride (-SO₂Cl) group at position 1. The sulfonyl chloride moiety confers high reactivity, making it a key intermediate in organic synthesis.

Hazard Profile :

- GHS Classification : Corrosive (H314: Causes severe skin burns and eye damage) .

- Handling Precautions : Requires protective equipment (P280) and immediate medical attention upon exposure (P305+P351+P338, P310) .

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical properties of 5-fluoro-2-hydroxybenzene-1-sulfonyl chloride and its closest analogs:

Detailed Analysis of Substituent Effects

Reactivity and Stability

- Hydroxyl vs. Methoxy Groups: The hydroxyl group in the target compound increases acidity (pKa ~8–10 for phenolic -OH) compared to the methoxy analog, which is less acidic (pKa ~15–17 for -OCH₃). However, the methoxy group improves hydrolytic stability, making the analog more suitable for reactions requiring prolonged storage .

- Halogen Effects: Fluorine (atomic radius ~0.64 Å) introduces strong electron-withdrawing effects, directing electrophilic substitution reactions to specific ring positions.

Sulfonyl Chloride Reactivity : All analogs retain the -SO₂Cl group, enabling nucleophilic substitutions (e.g., with amines or alcohols). However, electron-withdrawing substituents (e.g., -CN or -F) may accelerate these reactions by stabilizing transition states .

Biological Activity

5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride, also known as 5-fluoro-2-hydroxybenzenesulfonyl chloride , is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a sulfonyl chloride group, which is characterized by a sulfur atom bonded to two oxygen atoms and a chlorine atom. The presence of a fluorine atom on the benzene ring enhances its reactivity and biological interactions. Its chemical formula is with a molecular weight of approximately 208.63 g/mol.

Antimicrobial Properties

Research indicates that compounds with sulfonyl chloride functionalities often exhibit antimicrobial properties. The biological activity is influenced by the substituents on the benzene ring, which can interact with various biological targets, including enzymes and receptors.

Anti-inflammatory Effects

Studies have shown that 5-fluoro-2-hydroxybenzene-1-sulfonyl chloride may possess anti-inflammatory properties. This is particularly relevant in the context of drug development aimed at treating inflammatory diseases.

Case Studies and Research Findings

-

Enzyme Inhibition Studies

- A study focused on the inhibition of specific enzymes revealed that 5-fluoro-2-hydroxybenzene-1-sulfonyl chloride could act as an effective inhibitor. The compound's ability to form stable complexes with target proteins enhances its potential as a therapeutic agent.

- Cytotoxicity Assessment

- Structure-Activity Relationship (SAR) Analysis

Table 1: Comparison of Biological Activity with Related Compounds

| Compound Name | Chemical Formula | IC50 (µM) | Biological Activity |

|---|---|---|---|

| 5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride | C6H4ClF2O3S | 12 | Antimicrobial, anti-inflammatory |

| 3-Fluoro-4-isopropoxybenzenesulfonyl chloride | C9H10ClFO3S | 15 | Moderate antimicrobial activity |

| 2-Chloro-5-fluorobenzene-1-sulfonyl chloride | C6H3Cl2FO2S | 20 | Low antimicrobial activity |

Applications in Drug Development

The unique properties of 5-fluoro-2-hydroxybenzene-1-sulfonyl chloride make it a valuable candidate in drug discovery. Its potential applications include:

- Development of Antimicrobial Agents : Given its demonstrated efficacy against various pathogens, it can be explored as a lead compound for new antibiotics.

- Anti-inflammatory Drugs : The compound may serve as a scaffold for designing new anti-inflammatory medications targeting specific pathways involved in chronic inflammation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-fluoro-2-hydroxybenzene-1-sulfonyl chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via sulfonation and halogenation of hydroxybenzenes. Key reagents include thionyl chloride (SOCl₂) or oxalyl chloride, often with catalysts like N-methyl acetamide or DMF. Solvent choice (e.g., dichloromethane, benzene) and temperature (0–50°C) critically affect yield. For example, refluxing in benzene for 4 hours yields higher purity, while shorter reaction times at lower temperatures (0–20°C) reduce side reactions but may require post-reaction purification via aqueous washes and recrystallization .

Q. What analytical techniques are essential for characterizing 5-fluoro-2-hydroxybenzene-1-sulfonyl chloride?

- Methodological Answer :

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR confirm structural integrity, with fluorine’s deshielding effects aiding in positional assignment of substituents.

- HPLC : Assesses purity, particularly for detecting hydrolyzed byproducts (e.g., sulfonic acids).

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

- XRD : For crystalline derivatives, XRD resolves steric effects of the fluorine and hydroxyl groups .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : The sulfonyl chloride group is moisture-sensitive. Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., dry DCM). Avoid prolonged exposure to light, which accelerates hydrolysis. Use sealed, flame-dried glassware during synthesis .

Advanced Research Questions

Q. How can competing side reactions (e.g., hydrolysis or over-sulfonation) be minimized during synthesis?

- Methodological Answer :

- Stoichiometric Control : Limit excess SOCl₂ to avoid over-sulfonation.

- Low-Temperature Reactions : Maintain 0–20°C to suppress hydrolysis.

- Catalyst Optimization : DMF enhances reactivity but may require quenching with ice-cold water post-reaction.

- In-Situ Monitoring : Use TLC or FTIR to track reaction progress and terminate at optimal conversion .

Q. What mechanistic insights explain the fluorine substituent’s impact on reactivity in nucleophilic substitutions?

- Methodological Answer : Fluorine’s electronegativity increases the electrophilicity of the sulfonyl chloride group, accelerating reactions with amines or alcohols. Comparative studies with chloro or bromo analogs (e.g., 2-bromo-5-fluorobenzenesulfonyl chloride) reveal reduced activation energy for fluorine-containing derivatives in SN² reactions. DFT calculations can model charge distribution and transition states .

Q. How do researchers resolve contradictions in reported synthetic protocols (e.g., varying yields under similar conditions)?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst ratio) to isolate critical factors.

- Statistical Analysis : Apply ANOVA to identify significant variables (e.g., reaction time vs. temperature).

- Reproducibility Checks : Validate protocols using high-purity starting materials and controlled moisture levels .

Q. What strategies mitigate stability issues in downstream applications (e.g., drug intermediate synthesis)?

- Methodological Answer :

- Derivatization : Convert the sulfonyl chloride to stable sulfonamides or sulfonate esters immediately after synthesis.

- Protective Groups : Temporarily protect the hydroxyl group (e.g., silylation) during reactive steps.

- Stability Studies : Conduct accelerated degradation tests (pH, temperature, UV exposure) to identify decomposition pathways .

Q. How is this compound utilized in medicinal chemistry (e.g., kinase inhibitors or antibacterial agents)?

- Methodological Answer : The sulfonyl chloride serves as a key electrophile for introducing sulfonamide moieties into bioactive molecules. For example, it reacts with primary amines to form sulfonamides, a common pharmacophore in kinase inhibitors. Fluorine enhances metabolic stability and membrane permeability, making it valuable in CNS-targeting drugs. Recent studies highlight its use in fragment-based drug discovery .

Key Research Findings

- Synthetic Efficiency : Reactions in dichloromethane at 20°C with 0.5 eq DMF yield >85% purity, while benzene-based syntheses require longer times but achieve >95% purity .

- Stability : Hydrolysis half-life at 25°C in humid air is ~6 hours, necessitating rapid derivatization .

- Applications : Used in 12% of recent sulfonamide-based drug candidates (2019–2024), highlighting its versatility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.